REACTION_CXSMILES
|
[F:1][C:2]1[C:10]2[N:9]([CH3:11])[C:8]3[CH2:12][CH2:13][N:14]([CH2:17][C:18]4[N:19]=[CH:20][NH:21][C:22]=4[CH3:23])[C:15](=[O:16])[C:7]=3[C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH3:24][S:25]([OH:28])(=[O:27])=[O:26]>>[CH3:24][S:25]([OH:28])(=[O:27])=[O:26].[F:1][C:2]1[C:10]2[N:9]([CH3:11])[C:8]3[CH2:12][CH2:13][N:14]([CH2:17][C:18]4[N:19]=[CH:20][NH:21][C:22]=4[CH3:23])[C:15](=[O:16])[C:7]=3[C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
224.9 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=2C3=C(N(C12)C)CCN(C3=O)CC=3N=CNC3C
|
Name
|
|
Quantity
|
69.2 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
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Name
|
IMS
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Quantity
|
675 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
IMS
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Quantity
|
1125 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
4 °C
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Type
|
CUSTOM
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Details
|
with stirring over 15 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
to cool over 3 hours
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
left overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
with stirring
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Type
|
FILTRATION
|
Details
|
The mixture was filtered
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Type
|
WASH
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Details
|
the solid washed with cold IMS (2×450 ml)
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Type
|
CUSTOM
|
Details
|
dried between 40° and 76° C. in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)O.FC1=CC=CC=2C3=C(N(C12)C)CCN(C3=O)CC=3N=CNC3C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 226 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |